1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2,2-difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the aldehyde group to the corresponding ethanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where 3,4-dimethoxybenzaldehyde is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactivity, related to herbicide, fungicide, and bactericide products.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the difluoroethanone group .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWDZFOOQNTVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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